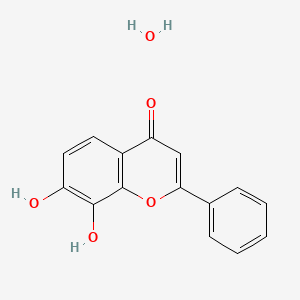
7,8-Dihydroxyflavone hydrate; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxyflavone (7,8-DHF) is a selective tyrosine kinase receptor B (TrkB) receptor agonist . It manifests all the therapeutic effects of brain-derived neurotrophic factor (BDNF)—such as protecting neurons from apoptosis, inhibiting kainic acid-induced toxicity, decreasing infarct volumes in stroke, and neuroprotecting in an animal model of Parkinson’s disease .
Synthesis Analysis
The synthesis of 7,8-DHF involves the use of benzenetriol and acetic acid in a three-necked bottle. The temperature is controlled to be below 50 ℃ under the protection of Ar, and boron trifluoride diethyl etherate is added dropwise. After the dropwise addition, the temperature is controlled to be 90-100 ℃ for reaction for 6-8 hours .Molecular Structure Analysis
The empirical formula of 7,8-DHF is C15H10O4 · xH2O . The molecular weight is 254.24 (anhydrous basis) . The SMILES string is Oc1ccc2C(=O)C=C(Oc2c1O)c3ccccc3 .Chemical Reactions Analysis
7,8-DHF is known to interact with the TrkB receptor via its extracellular Ig2 domain and with the VEGFR2 receptor through the intracellular kinase domain . It has been found to downregulate VEGFR2 phosphorylation both in 661W photoreceptor cells and in retinal tissue .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8-DHF include its empirical formula (C15H10O4 · xH2O), molecular weight (254.24 on an anhydrous basis), and its SMILES string (Oc1ccc2C(=O)C=C(Oc2c1O)c3ccccc3) .Aplicaciones Científicas De Investigación
Neuroprotection
7,8-Dihydroxyflavone (7,8-DHF) has been reported to have neuroprotective effects . It can help identify and differentiate the physiological effects and cell signaling pathways mediated by TrkB activation . In animal models of traumatic brain injury (TBI), 7,8-DHF decreases brain edema, neuronal death, and brain tissue damage and improves functional deficits .
Emotional Learning
Research has shown that 7,8-DHF could affect emotional learning . This suggests potential applications in the field of psychology and mental health.
Neurodegenerative Disease Inhibition
7,8-DHF could inhibit neurodegenerative diseases . This compound has been found to elicit protection in scopolamine-induced Alzheimer-like pathologic dysfunction , indicating its potential use in the treatment of Alzheimer’s disease and other neurodegenerative conditions.
Antioxidant Effects
7,8-DHF has been reported to have antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Effects
7,8-DHF has been found to have anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.
Cardiovascular Regulation
7,8-DHF has been reported to have effects on cardiovascular regulation . This suggests potential applications in the treatment and management of cardiovascular diseases.
These applications highlight the potential usefulness of 7,8-DHF for human treatment . However, more research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Mecanismo De Acción
Target of Action
The primary target of 7,8-Dihydroxyflavone (7,8-DHF) is the tropomyosin-related kinase B (TrkB) receptor . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, serves in the synthesis of proteins involved in synaptic strengthening, and is important for long-term memory .
Mode of Action
7,8-DHF acts as a TrkB agonist , mimicking the action of BDNF . It enhances TrkB phosphorylation and promotes downstream cellular signaling . Interestingly, 7,8-DHF has also been found to directly and potently inhibit pyridoxal kinase (PDXP), a key enzyme in the vitamin B6 salvage pathway .
Biochemical Pathways
The activation of TrkB by 7,8-DHF triggers several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways are involved in cell survival, growth, and differentiation. Additionally, 7,8-DHF’s inhibition of PDXP may impact vitamin B6 metabolism .
Pharmacokinetics
The pharmacokinetics profile of 7,8-DHF indicates that it has a plasma half-life of 134 minutes in mice after oral administration of 50 mg/kg . The plasma concentration peaks at 10 minutes with 70 ng/ml and is still detectable after 8 hours (5 ng/ml) . It has been noted that 7,8-dhf has only modest oral bioavailability and a moderate pharmacokinetic profile .
Result of Action
The activation of TrkB by 7,8-DHF has been shown to protect neurons from apoptosis, inhibit kainic acid-induced toxicity, decrease infarct volumes in stroke, and provide neuroprotection in animal models of Parkinson’s disease . It also has effects on memory and cardiovascular regulation . In oral squamous cell carcinoma cells, this compound decreases cell growth and induces apoptosis by suppressing Sp1 signaling .
Direcciones Futuras
7,8-DHF has shown efficacy against several nervous-system diseases, including Alzheimer’s, Parkinson’s, and Huntington’s . As research continues on 7,8-DHF as a treatment for these diseases, a recent discovery shows that it might be useful for combating another nervous-system scourge . It has also been suggested that 7,8-DHF inhibits OS progression, possibly by regulating Akt/Bad and MAPK signaling .
Propiedades
IUPAC Name |
7,8-dihydroxy-2-phenylchromen-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4.H2O/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9;/h1-8,16,18H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJTWDNNGUXNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


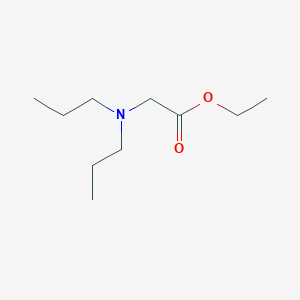
![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)
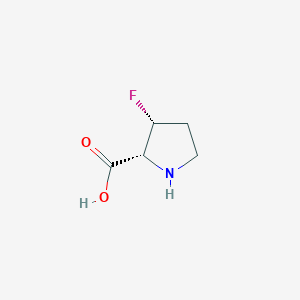

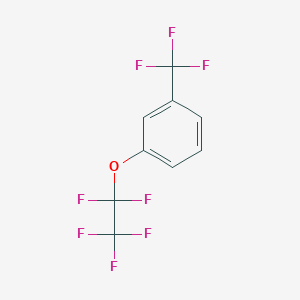
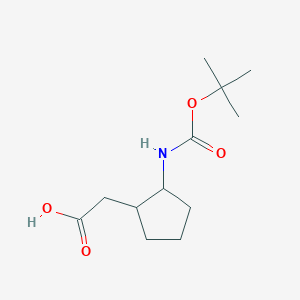
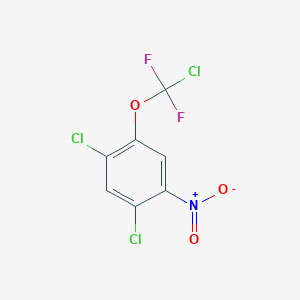
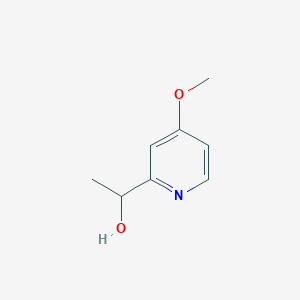

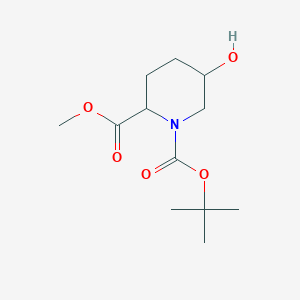
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)

